molecular formula C21H17Cl3N4O3 B3127546 N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 338418-86-3

N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No. B3127546
CAS RN: 338418-86-3
M. Wt: 479.7 g/mol
InChI Key: YDXQCIZCZITXLI-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C21H17Cl3N4O3 and its molecular weight is 479.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antioxidant Activities

Novel derivatives including thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine have been synthesized and evaluated for their antitumor and antioxidant activities. These compounds, synthesized from related starting materials, have shown significant potential in pharmacological tests as antitumor agents and antioxidants, highlighting their relevance in scientific research applications aimed at combating cancer and oxidative stress-related diseases (Abu‐Hashem et al., 2010).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as thieno[2,3-c]pyrazoles and related structures, has been achieved through the conversion of chloronitrile derivatives. These compounds have been utilized in the development of carbohydrazide derivatives, contributing to the broader field of heterocyclic chemistry and its applications in medicinal chemistry and drug design (Haider et al., 2005).

Tuberculostatic Agents

Carbohydrazides and hydrazones of pyrrole derivatives have been synthesized as structural analogs of known tuberculostatics like isoniazid. Preliminary screenings against Mycobacterium tuberculosis have shown that the hydrazone series possesses higher inhibitory activity, suggesting their potential as novel tuberculostatic agents (Bijev, 2006).

Heterogeneous Catalyst Systems

Heterogeneous catalyst systems incorporating carbohydrazide structures have been developed for Ullmann type C–N coupling reactions. These systems, which are environmentally benign and ligand-recyclable, demonstrate the catalytic effectiveness of homogeneous catalysts, offering practical applications in the synthesis of functionalized aryl compounds (Huang et al., 2018).

Docking Studies

Docking studies have been conducted on compounds synthesized from carbohydrazide derivatives, revealing their potential interactions with biological targets. Such studies are crucial for understanding the bioactivity of new compounds and guiding the development of drugs with specific therapeutic effects (Bommeraa et al., 2019).

properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N4O3/c1-28-10-12(20(29)16-7-4-14(23)9-17(16)24)8-18(28)21(30)27-26-19(25)11-31-15-5-2-13(22)3-6-15/h2-10H,11H2,1H3,(H2,25,26)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXQCIZCZITXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NN=C(COC2=CC=C(C=C2)Cl)N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)N/N=C(/COC2=CC=C(C=C2)Cl)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 2
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N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide

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